molecular formula C20H18 B15340655 1,2,5,10-Tetramethylindeno[2,1-a]indene

1,2,5,10-Tetramethylindeno[2,1-a]indene

Cat. No.: B15340655
M. Wt: 258.4 g/mol
InChI Key: WCHIIWWYFVDLMC-UHFFFAOYSA-N
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Description

1,2,5,10-Tetramethylindeno[2,1-a]indene (molecular formula: C₂₀H₂₀) is a methyl-substituted derivative of the indeno[2,1-a]indene scaffold, a rigid fused bicyclic hydrocarbon. The compound is characterized by four methyl groups positioned at the 1, 2, 5, and 10 carbon atoms of the indenoindene backbone. This structural rigidity and substitution pattern confer unique electronic and steric properties, making it relevant in materials science, particularly in organic silicones and polymer applications . Commercial synthesis of this compound is facilitated by suppliers like ENAO Chemical Co., Ltd., which offers it as a white powder with applications in custom synthesis and material research .

Properties

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,2,5,10-tetramethylindeno[2,1-a]indene

InChI

InChI=1S/C20H18/c1-11-9-10-17-18(12(11)2)14(4)20-16-8-6-5-7-15(16)13(3)19(17)20/h5-10H,1-4H3

InChI Key

WCHIIWWYFVDLMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=C4C=CC=CC4=C(C3=C2C=C1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5,10-Tetramethylindeno[2,1-a]indene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and cyclization reactions. The choice of synthetic route depends on the desired yield, purity, and scalability of the process.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as aluminum chloride (AlCl3) or zeolites may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,2,5,10-Tetramethylindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols and alkanes.

  • Substitution: Leads to the formation of halogenated derivatives.

Scientific Research Applications

1,2,5,10-Tetramethylindeno[2,1-a]indene has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its role in drug development and as a potential therapeutic agent.

  • Industry: Employed in the production of advanced materials, such as organic semiconductors and photoluminescent materials.

Mechanism of Action

The mechanism by which 1,2,5,10-Tetramethylindeno[2,1-a]indene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, leading to downstream effects such as inhibition of cell growth or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of indeno[2,1-a]indene and their properties:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
1,2,5,10-Tetramethylindeno[2,1-a]indene C₂₀H₂₀ Four methyl groups Materials science, organic silicones
5,10-Bis(thienylvinyl)indeno[2,1-a]indene (TEP) C₂₄H₁₆S₂ Thiophene vinyl groups High hole mobility (1.02 cm²/Vs) in OFETs
Indeno[2,1-a]indene-5,10-dione C₁₆H₈O₂ Diketone groups High computed polarity (TPSA: 34.1 Ų)
syn-Dibenzopentalene (9,10-dihydroindeno[1,2-a]indene) C₁₆H₁₂ None (parent structure) η⁵→η⁵ ligand migration in Mn complexes
Indeno[1,2-a]indene C₁₆H₁₂ Isomeric benzannulation Oxidizes under ambient conditions

Electronic and Optical Properties

  • Tetramethylindenoindene: The methyl groups enhance steric bulk and may improve thermal stability.
  • TEP : Thiophene substituents introduce π-conjugation, enabling high hole mobility (1.02 cm²/Vs) in organic field-effect transistors (OFETs), outperforming methoxy-substituted analogs like OSDP .
  • Indenoindene-5,10-dione: The diketone groups increase polarity, making it suitable for applications requiring solubility in polar solvents .

Stability and Reactivity

  • Benzannulation Position: Indeno[2,1-a]indene derivatives are stable under ambient conditions, whereas the isomer indeno[1,2-a]indene oxidizes readily due to differences in electronic delocalization .
  • Metal Complexation: syn-Dibenzopentalene (9,10-dihydroindeno[1,2-a]indene) undergoes η⁵→η⁵ ligand migration in Mn tricarbonyl complexes, while the anti-isomer (5,10-dihydroindeno[2,1-a]indene) resists such behavior, highlighting the impact of ring arrangement on reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 1,2,5,10-tetramethylindeno[2,1-a]indene, and how are reaction conditions optimized for yield and selectivity?

  • Methodological Answer : Gold(I)-catalyzed cyclization of β-substituted o-(alkynyl)styrenes is a primary route. For example, β-alkyl and β-aryl substituents on the styrene precursor enable formal [4+1] cycloaddition under Brønsted acid additives, yielding dihydroindeno[2,1-a]indene derivatives with moderate efficiency (40–60% yields). Reaction optimization involves temperature control (e.g., 80°C) and solvent selection to favor cyclization over competing pathways like indene formation . NMR analysis of crude mixtures is critical for monitoring regioselectivity .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Combine 1H/13C NMR for preliminary assignment of methyl group positions and aromatic proton environments. For complex cases (e.g., spiro derivatives), X-ray crystallography is essential to resolve stereochemical ambiguities. Mass spectrometry (HRMS) validates molecular formulas, while UV-Vis and fluorescence spectroscopy assess electronic transitions influenced by methyl substitution .

Advanced Research Questions

Q. How does the rigidity of the this compound scaffold influence its photophysical properties, such as circularly polarized luminescence (CPL)?

  • Methodological Answer : The planar, fused indenoindene core enhances rigidity, reducing non-radiative decay and boosting photoluminescence quantum yields (PLQY >70% in some derivatives). Conjugation with chiral auxiliaries (e.g., binaphthyl groups) induces CPL, quantified using dissymmetry factors (|g_lum| ~10⁻³). Time-resolved spectroscopy and DFT calculations correlate substituent effects (e.g., methyl groups) with excited-state dynamics .

Q. What mechanistic insights explain solvent-dependent regioselectivity in the photodimerization of indenoindene derivatives?

  • Methodological Answer : Solvent polarity and micellar environments alter π-π stacking and transition-state stabilization. For example, syn/anti and head-to-tail/head-to-head dimer ratios vary in toluene vs. aqueous micelles. Kinetic studies (e.g., laser flash photolysis) and computational modeling (TD-DFT) reveal solvent effects on diradical intermediates and orbital symmetry .

Q. How can contradictions in cyclization efficiency for non-aromatic alkyne substituents be resolved during indenoindene synthesis?

  • Methodological Answer : Non-aromatic alkynes (e.g., alkyl-substituted) disfavor cyclization due to reduced conjugation stability. Mitigation strategies include using stronger Lewis acids (e.g., AuCl3/AgOTf) or intramolecular reductive cyclization with lithium naphthalenide to stabilize intermediates. Additives like DABCO improve diastereoselectivity in spiro derivatives .

Q. What advanced strategies enable the synthesis of spiro-indenoindene hybrids, and how are their electronic properties modulated?

  • Methodological Answer : Cascade [3+2] cycloadditions between indenoindene precursors and isoquinolinium salts yield spiro-oxazino/pyrrolo-isoquinoline hybrids. Catalyst choice (e.g., DABCO vs. chiral phosphines) controls diastereoselectivity (>90% de). Substituent effects on HOMO-LUMO gaps are probed via cyclic voltammetry and absorption-edge analysis .

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